A Comprehensive Technical Guide to the Physicochemical Properties of 1-Decanol for Research Applications
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Decanol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physicochemical properties of 1-decanol, a long-chain fatty alcohol with significant applications in research and development, particularly within the pharmaceutical and chemical industries. This document offers a compilation of essential quantitative data, detailed experimental protocols for the measurement of key properties, and a visual representation of its mechanism of action as a skin penetration enhancer.
Core Physicochemical Properties of 1-Decanol
1-Decanol, also known as decyl alcohol, is a colorless, viscous liquid with a characteristic fatty odor. Its utility in various applications stems from its specific chemical and physical characteristics. A summary of these properties is presented in the tables below for ease of reference and comparison.
Table 1: General and Physical Properties of 1-Decanol
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | General Knowledge |
| Molecular Weight | 158.28 g/mol | General Knowledge |
| Appearance | Colorless viscous liquid | General Knowledge |
| Odor | Faint, fatty, floral | General Knowledge |
| Density | 0.829 g/mL at 25 °C | [1] |
| Boiling Point | 231 °C | [1] |
| Melting Point | 5-7 °C | [1] |
| Refractive Index | 1.437 at 20 °C | [1] |
Table 2: Thermodynamic and Safety Properties of 1-Decanol
| Property | Value | Reference |
| Viscosity | 13.42 mPa·s at 20 °C | [2] |
| Surface Tension | 28.5 mN/m at 20 °C | |
| Flash Point | 95 °C (closed cup) | |
| Autoignition Temperature | 288 °C | |
| Enthalpy of Fusion | 33.67 kJ/mol | |
| Octanol-Water Partition Coefficient (log P) | 4.57 |
Table 3: Solubility Profile of 1-Decanol
| Solvent | Solubility | Reference |
| Water | Insoluble (0.0211 g/L at 20 °C) | |
| Ethanol | Soluble | |
| Diethyl Ether | Soluble | |
| Acetone | Miscible | |
| Benzene | Miscible | |
| Chloroform | Miscible | |
| Carbon Tetrachloride | Miscible | |
| Glacial Acetic Acid | Miscible |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of 1-decanol.
Determination of Viscosity using a Capillary Viscometer
This protocol outlines the measurement of the kinematic viscosity of 1-decanol, from which the dynamic viscosity can be calculated.
Materials:
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Ubbelohde or Cannon-Fenske capillary viscometer
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Constant temperature water bath, capable of maintaining ±0.1 °C
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Calibrated digital thermometer
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Stopwatch
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1-Decanol sample
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Pipette and suction bulb
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Cleaning solvents (e.g., acetone, ethanol)
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Dry, filtered air or nitrogen source
Procedure:
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Viscometer Cleaning and Preparation: Thoroughly clean the viscometer with appropriate solvents and dry it completely using a stream of dry, filtered air.
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Sample Loading: Introduce a precise volume of 1-decanol into the viscometer's larger reservoir using a pipette. The liquid level should be between the filling marks.
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Temperature Equilibration: Suspend the viscometer vertically in the constant temperature water bath set to the desired temperature (e.g., 20 °C). Allow at least 20 minutes for the sample to reach thermal equilibrium.
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Flow Measurement:
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Using a suction bulb, gently draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.
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Release the suction and allow the liquid to flow freely down the capillary under gravity.
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Start the stopwatch precisely when the meniscus of the liquid passes the upper timing mark.
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Stop the stopwatch precisely when the meniscus passes the lower timing mark.
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Data Collection: Repeat the flow measurement at least three times. The flow times should be consistent within a small margin of error (e.g., ±0.2%).
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Calculation:
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Calculate the average flow time (t) in seconds.
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The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer.
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The dynamic viscosity (η) is calculated by multiplying the kinematic viscosity by the density (ρ) of 1-decanol at the same temperature: η = ν * ρ.
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Determination of Surface Tension by the Pendant Drop Method
This method determines the surface tension of 1-decanol by analyzing the shape of a pendant drop.
Materials:
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Goniometer/Tensiometer with a high-resolution camera and analysis software
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Syringe with a flat-tipped needle
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1-Decanol sample
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Light source for backlighting the drop
Procedure:
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Instrument Setup: Position the goniometer and camera to obtain a clear, focused image of the needle tip.
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Syringe Preparation: Fill the syringe with 1-decanol, ensuring no air bubbles are present.
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Drop Formation: Carefully dispense a small drop of 1-decanol from the needle tip. The drop should be large enough to be "pendant" (elongated by gravity) but not so large that it detaches.
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Image Capture: Capture a high-resolution image of the stable pendant drop against the backlight.
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Image Analysis:
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The software analyzes the profile of the drop.
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By fitting the shape of the drop to the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension and the principal radii of curvature, the software calculates the surface tension.
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Data Collection: Repeat the measurement with fresh drops at least three times to ensure reproducibility.
Determination of the Octanol-Water Partition Coefficient (log P) by the Shake-Flask Method
This protocol describes the classic method for determining the lipophilicity of a substance.
Materials:
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Separatory funnels
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Mechanical shaker
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Centrifuge (optional)
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UV-Vis Spectrophotometer or Gas Chromatograph (GC) for concentration analysis
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1-Octanol (pre-saturated with water)
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Distilled water (pre-saturated with 1-octanol)
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1-Decanol
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Volumetric flasks and pipettes
Procedure:
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Preparation of Saturated Solvents: Vigorously mix equal volumes of 1-octanol and distilled water in a large container for at least 24 hours. Allow the layers to separate completely. The upper layer is water-saturated octanol, and the lower layer is octanol-saturated water.
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Sample Preparation: Prepare a stock solution of 1-decanol in the water-saturated octanol.
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Partitioning:
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In a separatory funnel, combine a known volume of the 1-decanol stock solution with a known volume of the octanol-saturated water.
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Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to allow for the partitioning of 1-decanol between the two phases to reach equilibrium.
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Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
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Concentration Analysis:
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Carefully withdraw a sample from both the upper (octanol) and lower (aqueous) phases.
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Determine the concentration of 1-decanol in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or GC).
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Calculation:
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The partition coefficient (P) is the ratio of the concentration of 1-decanol in the octanol phase ([1-decanol]octanol) to its concentration in the aqueous phase ([1-decanol]water): P = [1-decanol]octanol / [1-decanol]water.
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The result is typically expressed as its base-10 logarithm, log P.
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Determination of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
This method measures the heat flow associated with the melting of 1-decanol.
Materials:
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Differential Scanning Calorimeter (DSC)
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Hermetic aluminum pans and lids
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Crimper for sealing pans
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Analytical balance
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1-Decanol sample
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Inert purge gas (e.g., nitrogen)
Procedure:
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Sample Preparation: Accurately weigh a small amount of 1-decanol (typically 5-10 mg) into a hermetic aluminum pan. Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.
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Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with an inert gas.
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Thermal Program:
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Cool the sample to a temperature well below its expected melting point (e.g., -20 °C).
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Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition to a temperature well above the melting point (e.g., 30 °C).
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Data Analysis:
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The DSC will record the heat flow into the sample as a function of temperature.
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The melting of 1-decanol will appear as an endothermic peak on the thermogram.
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The software integrates the area under the melting peak to determine the enthalpy of fusion (ΔHf), typically expressed in J/g or kJ/mol.
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Mechanism of Action as a Skin Penetration Enhancer
1-Decanol is widely investigated as a chemical penetration enhancer for transdermal drug delivery. Its mechanism of action is primarily attributed to its interaction with the stratum corneum, the outermost layer of the skin, which serves as the main barrier to drug absorption. The following diagram illustrates the proposed workflow of this process.
Caption: Mechanism of 1-decanol as a skin penetration enhancer.
This guide provides a foundational understanding of the physicochemical properties of 1-decanol for its effective application in research and development. The provided experimental protocols serve as a starting point for laboratory investigations, and the diagram illustrates its key role in enhancing transdermal drug delivery.
